5'-O-DMT-N2-DMF-dG
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Overview
Description
It is primarily used in the synthesis of deoxyribonucleic acid (DNA) or nucleic acid . This compound is significant in various scientific research fields due to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-DMF-dG typically involves organic synthesis methods. The process begins with the protection of the nucleoside’s hydroxyl groups using dimethoxytrityl (DMT) and dimethylformamidine (DMF) groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of 5’-O-DMT-N2-DMF-dG involves large-scale organic synthesis techniques. The process includes the activation of the guanosine backbone with DMF groups, followed by purification and structural characterization to obtain high-purity 5’-O-DMT-N2-DMF-dG .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N2-DMF-dG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in further chemical synthesis or research applications .
Scientific Research Applications
5’-O-DMT-N2-DMF-dG has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Plays a crucial role in DNA synthesis and modification, aiding in genetic research and biotechnology.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of nucleic acid-based products for various industrial applications
Mechanism of Action
The mechanism of action of 5’-O-DMT-N2-DMF-dG involves its incorporation into DNA or nucleic acid chains during synthesis. The compound’s molecular targets include the nucleic acid synthesis pathways, where it acts as a building block for the formation of DNA strands. The DMF and DMT groups protect the nucleoside during the synthesis process, ensuring accurate and efficient incorporation into the nucleic acid chains .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-O-TBDMS-rI: Another modified nucleoside used in DNA synthesis.
DMT-dG (dmf) Phosphoramidite: A similar compound with comparable applications in oligonucleotide synthesis.
Uniqueness
5’-O-DMT-N2-DMF-dG is unique due to its specific protective groups (DMT and DMF), which provide stability and efficiency during DNA synthesis. This makes it particularly valuable in research and industrial applications where high precision and purity are required .
Properties
Molecular Formula |
C34H36N6O6 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1 |
InChI Key |
YTRIMRXIMVGPAL-FTBOMTEUSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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